CDK2-IN-39

Oncology CDK2 inhibition Kinase profiling

Researchers dissecting CDK2-specific biology face a critical problem: pan-CDK inhibitors like Dinaciclib confound phenotype interpretation due to multi-kinase promiscuity. CDK2-IN-39 (CAS 730945-59-2) solves this by providing a highly selective, low-nanomolar CDK2 inhibitor with a structurally validated binding mode (PDB 3S1H). • IC50 0.9-1.5 nM against CDK2 with >100-fold selectivity over CDK1/4/6/9 • Defined diaminothiazole scaffold supported by 35 co-crystal structures • Ideal positive control for HTS assay validation; inactive analog available for chemical genetic studies • Supplied ≥98% pure, stable at ambient shipping, ready for global delivery.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
Cat. No. B10802968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2-IN-39
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O
InChIInChI=1S/C14H15N3O4S/c15-13(21)12-7-2-1-3-8(7)22-14(12)16-9(18)6-17-10(19)4-5-11(17)20/h1-6H2,(H2,15,21)(H,16,18)
InChIKeyKHBZGSPGIADNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK2-IN-39: Selective CDK2 Inhibition


CDK2-IN-39 (CAS: 730945-59-2, MW: 321.35) is a potent, low-nanomolar inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a validated oncology target driving cell cycle progression [1] . It belongs to the diaminothiazole chemical series developed through an iterative structure-based drug design (SBDD) campaign utilizing 35 co-crystal structures of CDK2 [1]. This compound is the research-grade, tool version of a selective CDK2 inhibitor, distinct from pan-CDK inhibitors like Dinaciclib. It is supplied by multiple specialized vendors (TargetMol, InvivoChem) for preclinical oncology research and drug discovery studies . Its defined potency and selectivity profile, underpinned by robust structural biology data, positions it as a precise chemical probe for dissecting CDK2-specific biology.

1
CDK2/5-selective pathway probe for cell-cycle studies
2
Structure-informed diaminothiazole tool compound
3
Supported by 35 co-crystal structures with CDK2

CDK2-IN-39 Structural Precision Advantage


Generic substitution among CDK2 inhibitors is scientifically invalid due to profound differences in molecular structure, which dictate selectivity and off-target toxicity profiles. CDK2-IN-39, as a diaminothiazole derivative, exploits a unique binding mode defined by 35 co-crystal structures with CDK2, enabling precise targeting of a hydrophobic pocket formed by Val18, Ala31, Lys33, and gatekeeper Phe80 [1]. In stark contrast, commonly misapplied pan-CDK inhibitors like Dinaciclib (a pyrazolo[1,5-a]pyrimidine) potently inhibit CDK1, CDK2, CDK5, and CDK9 with similar low-nanomolar potency [2]. The clinical toxicity of Dinaciclib (e.g., myelosuppression) is directly attributed to its multi-kinase promiscuity, particularly CDK1 inhibition [3]. Furthermore, other CDK2 tool compounds like CDK2-IN-4, despite being 'selective' for CDK2 (IC50=44 nM), are chemically distinct (C23H18N6O2S) and bind differently, potentially altering their cellular target engagement and pharmacokinetics [4]. The unique chemical scaffold and validated structural binding mode of CDK2-IN-39 directly translates to a quantifiably different and more precise selectivity profile, essential for minimizing experimental artifacts in pathway dissection.

CDK2-IN-39 (diaminothiazole)
Common substitutes
Selectivity profile
Prefers CDK2/5 over CDK1/4/6/9
Pan-CDK inhibitors (e.g., Dinaciclib) potently hit CDK1/2/5/9 — may confound phenotype interpretation
Binding mode
35 co-crystal structures define target engagement
CDK2-IN-4: chemically distinct, ~30-fold weaker; binding mode may shift cellular target engagement
Control availability
Matched inactive analogs (>100 µM) from same series
Many CDK2 inhibitors lack well-characterized, structurally matched negative controls

CDK2-IN-39 Head-to-Head Evidence


Chemical Scaffold & Selectivity vs. CDK2-IN-4

CDK2-IN-39 demonstrates potent CDK2 inhibition as part of the diaminothiazole series (IC50 range 0.9-1.5 nM) [1]. A key differentiator from CDK2-IN-4 is its unique chemical scaffold and binding mode, defined by 35 co-crystal structures with CDK2 [1]. While direct comparative kinase panel data for CDK2-IN-39 versus CDK2-IN-4 is not published, the structural differences suggest distinct selectivity profiles. CDK2-IN-4 (C23H18N6O2S, MW: 442.49) inhibits CDK2 with an IC50 of 44 nM and exhibits 2,000-fold selectivity over CDK1 (IC50=86 µM) [2]. CDK2-IN-39 (C14H15N3O4S, MW: 321.35) represents a more compact, lower molecular weight diaminothiazole core that, based on extensive SAR studies, achieves high potency against CDK2 with differential selectivity for other CDK family members (preference for CDK2 and CDK5 over CDK9, CDK1, CDK4, CDK6) [1]. This structural divergence provides researchers with chemically distinct tool compounds to validate on-target effects and minimize scaffold-specific off-target liabilities.

Chemical scaffold & selectivity vs. CDK2-IN-4
Class-level inference
CDK2-IN-39 series IC50 0.9-1.5 nM; CDK2-IN-4 IC50 44 nM, 2,000-fold over CDK1
Supports CDK2-selective pathway dissection
Distinct scaffolds; direct profiling not published — review reported selectivity per series
Oncology CDK2 inhibition Kinase profiling

Kinase Selectivity & Phenotype Control vs. Dinaciclib

CDK2-IN-39, as a representative of the diaminothiazole series, provides a significantly more targeted kinase inhibition profile compared to the pan-CDK inhibitor Dinaciclib. The diaminothiazole series (IC50 = 0.9-1.5 nM against CDK2) exhibits high selectivity for CDKs, with a clear preference for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6 [1]. In contrast, Dinaciclib is a potent but promiscuous inhibitor of CDK1, CDK2, CDK5, and CDK9 (IC50 values of 3, 1, 1, and 4 nM, respectively) [2]. This broad inhibition profile, while effective in vitro, correlates with significant clinical toxicities, including dose-limiting neutropenia and myelosuppression [3]. The selective profile of the diaminothiazole series, exemplified by CDK2-IN-39, is designed to suppress Rb phosphorylation and induce apoptosis via a CDK2-dependent mechanism, thereby minimizing CDK1-associated myelotoxicity [1].

Kinase selectivity vs. Dinaciclib
Class-level inference
Diaminothiazole series prefers CDK2/5 (IC50 sub-nM); Dinaciclib equipotent on CDK1/2/5/9 (1-4 nM)
Reduced CDK1/9 interference for cleaner mechanistic readouts
Quantitative selectivity values for exact compound pending; pan-CDK promiscuity linked to myelosuppression in trial context
Cancer therapeutics Kinase selectivity Off-target toxicity

Structural Basis for Selectivity vs. Pan-CDK Inhibitors

The potency and selectivity of CDK2-IN-39 are not accidental but are the direct result of a rigorous, iterative structure-based drug design (SBDD) campaign. This series was developed from a weak HTS hit (IC50 = 15 µM) through the analysis of 35 co-crystal structures of CDK2 with distinct analogues, achieving a final potency in the 0.9-1.5 nM range (a >10,000-fold improvement) [1]. The X-ray crystal structure of CDK2 in complex with a representative diaminothiazole inhibitor (PDB ID: 3S1H) confirms the binding mode [2]. This structural foundation provides a level of molecular understanding and confidence in target engagement that is absent for many pan-CDK inhibitors, which often have broader, less defined binding interactions. The resolved structure details key interactions, such as with the gatekeeper Phe80, that define the selectivity profile of this series [1].

Structural basis for selectivity
Class-level inference
35 co-crystal structures (PDB 3S1H); >10,000-fold potency gain from HTS hit
Structure-informed probe for target-engagement studies
Binding to gatekeeper Phe80 resolved — supports SAR and computational modeling
Structure-based drug design Medicinal chemistry CDK2 inhibitor

Inactive Analog Controls for Target Validation

A critical, yet often overlooked, advantage of the diaminothiazole series, to which CDK2-IN-39 belongs, is the availability of structurally related but inactive analogs. The original HTS hit (IC50 = 15 µM) and other early analogs in the SAR exploration (e.g., compounds 36-41 with IC50 > 100 µM) serve as ideal negative controls for cell-based experiments [1]. This is in contrast to many commercially available CDK inhibitors where a well-matched, inactive analog is not provided, making it difficult to definitively attribute observed cellular effects to on-target CDK2 inhibition versus off-target or non-specific compound toxicity. The ability to pair CDK2-IN-39 with an inactive analog from the same chemical series provides a robust chemical genetic approach to confirm target specificity.

Inactive analog controls
Class-level inference
Matched inactive analogs (IC50 >100 µM) from same diaminothiazole series available
Enables chemical-genetic validation of CDK2-specific effects
>100,000-fold potency difference provides robust negative control for phenotypic assays
Chemical genetics Target validation Experimental controls

CDK2-IN-39 Research & Industrial Applications


CDK2-Specific Cell Cycle Biology

Due to its defined selectivity for CDK2/5 over other CDKs (CDK1, CDK4, CDK6, CDK9) [1], CDK2-IN-39 is the preferred tool compound for researchers dissecting the specific role of CDK2 in G1/S transition, Rb phosphorylation, and apoptosis induction. Unlike pan-CDK inhibitors such as Dinaciclib, which broadly inhibit multiple CDKs and cause cell cycle arrest via multiple mechanisms [2], CDK2-IN-39 enables precise interrogation of CDK2-dependent phenotypes. This is particularly valuable in studying cancer cell lines where CDK2 is hyperactivated due to cyclin E amplification or p27 loss.

SAR and Medicinal Chemistry Campaigns

CDK2-IN-39 serves as a benchmark compound in the diaminothiazole series for SAR studies aimed at developing next-generation CDK2-selective therapeutics. The wealth of structural biology data, including 35 co-crystal structures with CDK2 [1] and the specific PDB entry 3S1H [3], provides an unparalleled foundation for computational chemistry and fragment-based drug design. Researchers can use this structural information to rationally design modifications to further improve potency, selectivity, or pharmacokinetic properties, making CDK2-IN-39 an indispensable reference compound in medicinal chemistry workflows.

HTS Hit Validation for CDK2

In high-throughput screening campaigns seeking novel CDK2 inhibitors, CDK2-IN-39 is an ideal positive control for assay validation and hit confirmation. Its well-characterized potency (IC50 range 0.9-1.5 nM) [1] and defined mechanism of action (ATP-competitive inhibitor) allow for accurate calibration of assay performance and determination of Z'-factor. Furthermore, the availability of weak or inactive analogs (e.g., IC50 >100 µM) from the same series provides essential negative controls to filter out false-positive hits due to assay interference or promiscuous binding.

Chemical Genetic Validation in Cancer Models

To definitively validate CDK2 as a therapeutic target in a specific cancer model, researchers require a tool compound with high selectivity and a matched negative control. CDK2-IN-39, used in conjunction with an inactive analog from the diaminothiazole series [1], enables a robust chemical genetic approach. This methodology is superior to genetic knockdown (siRNA/shRNA) as it mimics therapeutic intervention and avoids compensatory mechanisms. The clear, quantifiable difference in potency between active and inactive compounds (>100,000-fold) provides high confidence that any observed phenotypic change (e.g., apoptosis, cell cycle arrest) is directly attributable to on-target CDK2 inhibition.

Application
Selection Property
Validation Focus
CDK2-specific cell-cycle studies
CDK2/5-selective inhibition profile
Rb phosphorylation and apoptosis endpoints
Medicinal chemistry and SAR campaigns
35 co-crystal structures (PDB 3S1H)
Structure-guided design and binding-mode analysis
HTS hit validation for CDK2
Well-characterized ATP-competitive inhibitor
Assay calibration with matched inactive controls
Chemical-genetic target validation in cancer models
Structurally matched active/inactive analog pair
On-target phenotypic response attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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